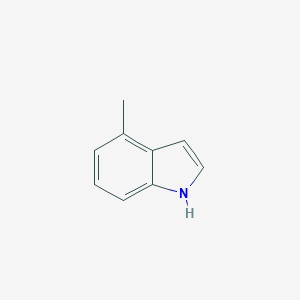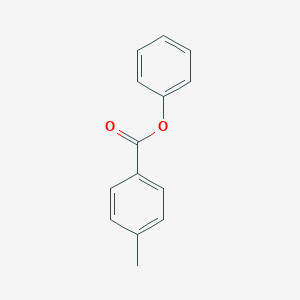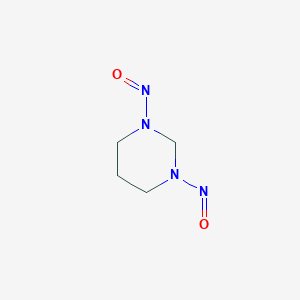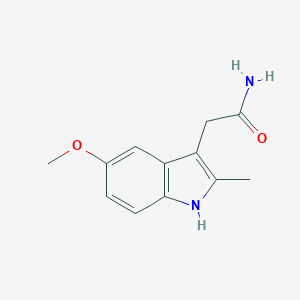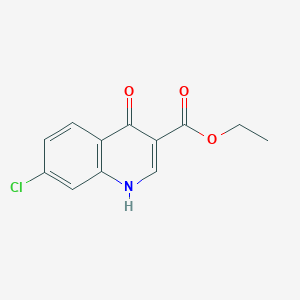
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
概要
説明
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, including their use as antibiotics. The compound , while not directly synthesized in the provided papers, is closely related to various quinolone derivatives that have been synthesized and studied for different applications, such as their potential use in medicinal chemistry and as building blocks for more complex chemical structures.
Synthesis Analysis
The synthesis of quinolone derivatives often involves multi-step reactions that can include cyclization, halogenation, and esterification. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction promoted by chlorotrimethylsilane, followed by Williamson ether synthesis and ester hydrolysis to yield various quinoline-3-carboxylic acids . Similarly, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was performed using a Gould-Jacobs reaction catalyzed by aluminium metal under microwave assistance, resulting in a high yield of the product . These methods demonstrate the versatility and adaptability of synthetic routes to obtain quinolone derivatives.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The presence of various substituents, such as halogens, ester groups, and hydroxyl groups, can significantly influence the chemical behavior and biological activity of these compounds. NMR spectroscopy is a common technique used to determine the structure and substitution pattern of synthesized quinolones, as reported in the study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates .
Chemical Reactions Analysis
Quinolone derivatives can undergo a variety of chemical reactions, including nucleophilic addition, cyclocondensation, and halogenation. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate was prepared by chemical reduction and then reacted with α-acetyl-N-arylhydrazonoyl chlorides to yield pyrido[2,3-f]quinoxalines . Additionally, the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride resulted in chlorination and dealkylation, highlighting the reactivity of the quinolone core .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, for instance, can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The study of the esterification of 2-chloro-4-hydroxyquinoline-3-carboxylic acids provided insights into the behavior of these compounds under different reaction conditions . The antioxidant properties of certain quinolone derivatives have also been investigated, demonstrating the potential for these compounds to act as pharmacologically active agents .
科学的研究の応用
Chemical Synthesis and Reactivity
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate has been a subject of interest in chemical synthesis. Guo Hui (1993) studied the effect of different bases and solvents on the ethylation of this compound, revealing insights into its reactivity under various conditions (Guo Hui, 1993). Similarly, Song Bao-an (2012) explored its synthesis using aluminum metal as a catalyst under microwave-assistance, achieving a high yield, which showcases the compound's potential in efficient synthesis methods (Song Bao-an, 2012).
Antioxidative Properties
A significant aspect of this compound is its potential antioxidative or prooxidative effect. Liu et al. (2002) investigated its role in free-radical-initiated hemolysis of erythrocytes, indicating its possible applications in antitumor drugs and its effects on lipid peroxidation (Liu et al., 2002).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral potentials of derivatives of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate have been explored in various studies. Gong Ping (2008) synthesized derivatives of this compound and evaluated their anti-HBV (hepatitis B virus) activities in vitro, suggesting their potential in antiviral treatments (Gong Ping, 2008). Additionally, Yan et al. (2010) synthesized novel derivatives and assessed their anticoccidial activities, further demonstrating the compound's utility in antimicrobial applications (Yan et al., 2010).
Analytical Applications
This compound has also been used in analytical methods. Hoodless and Weston (1970) described its gas-chromatographic determination in animal feeding stuffs, highlighting its utility in analytical chemistry (Hoodless & Weston, 1970).
特性
IUPAC Name |
ethyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCHSWUDMFGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323108 | |
| Record name | Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
16600-22-9 | |
| Record name | 16600-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

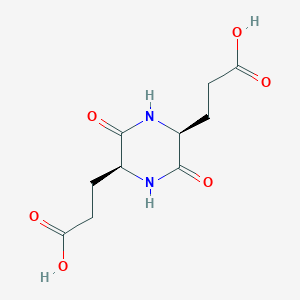

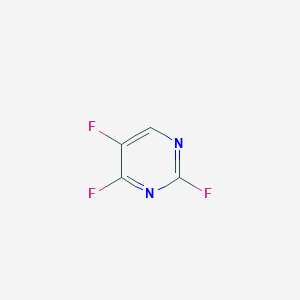
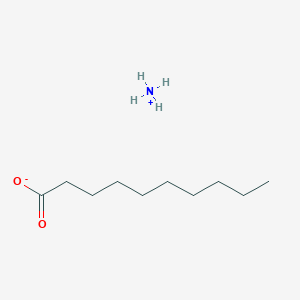
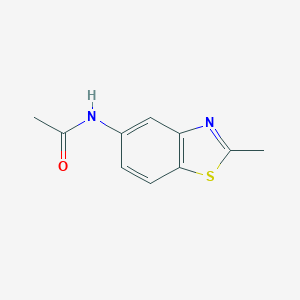


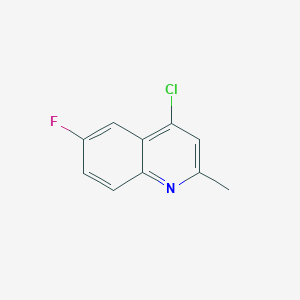

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
